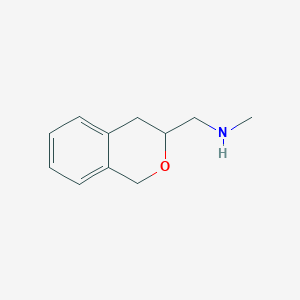(3,4-dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine
CAS No.: 1428234-20-1
Cat. No.: VC8460055
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1428234-20-1 |
|---|---|
| Molecular Formula | C11H15NO |
| Molecular Weight | 177.24 g/mol |
| IUPAC Name | 1-(3,4-dihydro-1H-isochromen-3-yl)-N-methylmethanamine |
| Standard InChI | InChI=1S/C11H15NO/c1-12-7-11-6-9-4-2-3-5-10(9)8-13-11/h2-5,11-12H,6-8H2,1H3 |
| Standard InChI Key | GTICDLPBHJLWOH-UHFFFAOYSA-N |
| SMILES | CNCC1CC2=CC=CC=C2CO1 |
| Canonical SMILES | CNCC1CC2=CC=CC=C2CO1 |
Introduction
Structural and Nomenclature Characteristics
Core Structure and IUPAC Naming
The compound consists of a 3,4-dihydro-1H-2-benzopyran (isochroman) backbone substituted at the 3-position with a methyl(methylamine) group. The IUPAC name 3,4-dihydro-1H-2-benzopyran-3-yl-N-methylmethanamine reflects this arrangement . Notably, discrepancies arise in literature regarding the numbering of the benzopyran ring. For example, some sources describe the amine group at the 1-position (e.g., 3,4-dihydro-1H-2-benzopyran-1-yl-N-methylmethanamine hydrochloride ), while others place it at the 3-position . This inconsistency underscores the need for standardized nomenclature in heterocyclic chemistry.
Molecular Formula and Weight
-
Molecular formula: C₁₁H₁₅NO (free base)
-
Molecular weight: 177.24 g/mol (free base)
Stereochemical Considerations
Physicochemical Properties
Spectroscopic Data
While experimental spectra are unavailable, predicted properties include:
-
¹H NMR: Signals at δ 1.2–1.5 ppm (CH₂ of dihydrobenzopyran), δ 2.3–2.7 ppm (N–CH₃), and δ 6.7–7.3 ppm (aromatic protons) .
Synthetic Routes and Optimization
Key Synthetic Strategies
Although explicit protocols for this compound are scarce, analogous benzopyran derivatives are synthesized via:
-
Cyclocondensation: Reaction of substituted phenols with epoxides or diols under acid catalysis .
-
Reductive Amination: Coupling of benzopyran-3-carbaldehyde with methylamine followed by reduction (e.g., NaBH₄) .
Example Pathway:
-
Step 1: Synthesis of 3,4-dihydro-1H-2-benzopyran-3-carbaldehyde via Friedel-Crafts alkylation.
-
Step 2: Condensation with methylamine to form an imine intermediate.
Challenges and Yield Optimization
-
Regioselectivity: Competing formation of 1- vs. 3-substituted isomers requires careful control of reaction conditions .
-
Purification: Hydrochloride salt formation improves crystallinity, facilitating isolation .
Applications in Drug Discovery
Lead Compound Optimization
-
Bioisosteric replacement: The benzopyran core may substitute for indole or tetralin moieties in existing drugs.
-
SAR studies: Modifications at the 3-position (e.g., bulkier alkyl groups) could enhance selectivity .
Patent Landscape
No patents directly claim this compound, but related derivatives target:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume